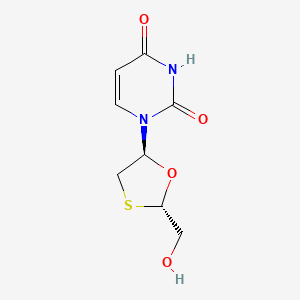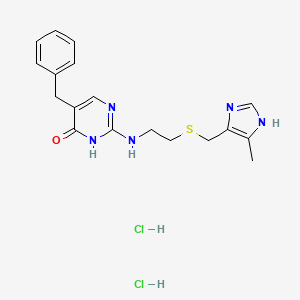
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a heterocyclic aromatic organic compound, and is modified with several functional groups, including an imidazole ring, a thioether linkage, and a phenylmethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrimidinone Core: This step typically involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the pyrimidinone core.
Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol group with an alkyl halide under basic conditions.
Attachment of the Phenylmethyl Group: This step involves the alkylation of the pyrimidinone core with a benzyl halide in the presence of a base.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Chemical Reactions Analysis
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction under catalytic hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions, while the thioether linkage can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to changes in the activity of the target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-, dihydrochloride can be compared with other similar compounds, such as:
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(phenylmethyl)-: This compound lacks the dihydrochloride form and may have different solubility and stability properties.
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(methyl)-: This compound has a methyl group instead of a phenylmethyl group, which can affect its binding affinity and specificity.
4(1H)-Pyrimidinone, 2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)-5-(ethyl)-: This compound has an ethyl group instead of a phenylmethyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
116608-81-2 |
|---|---|
Molecular Formula |
C18H23Cl2N5OS |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
5-benzyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C18H21N5OS.2ClH/c1-13-16(22-12-21-13)11-25-8-7-19-18-20-10-15(17(24)23-18)9-14-5-3-2-4-6-14;;/h2-6,10,12H,7-9,11H2,1H3,(H,21,22)(H2,19,20,23,24);2*1H |
InChI Key |
PGGLPJCSJNFSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


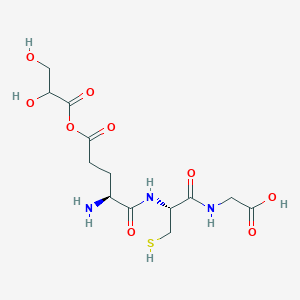
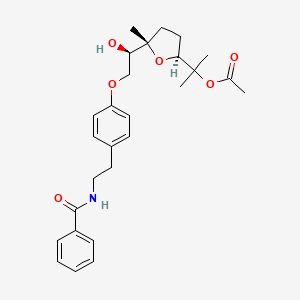
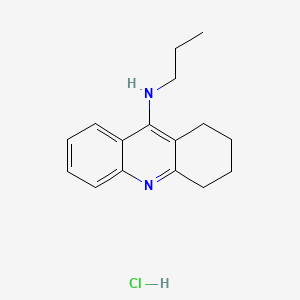
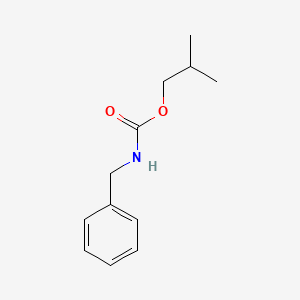
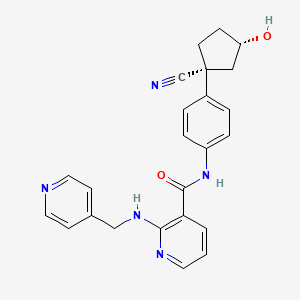
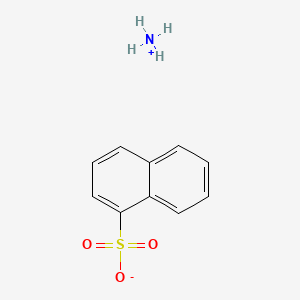
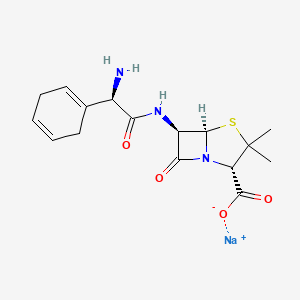
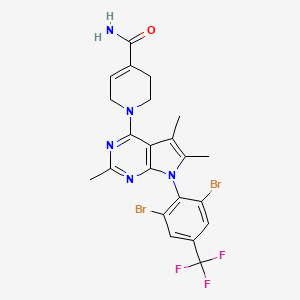
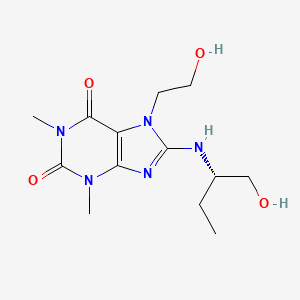


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
